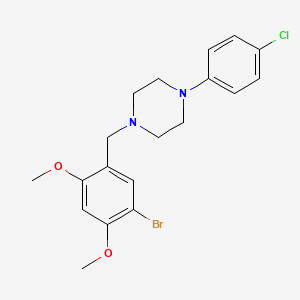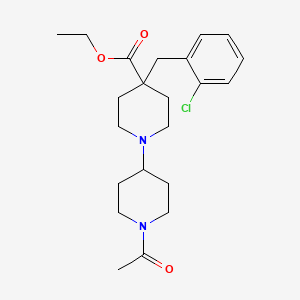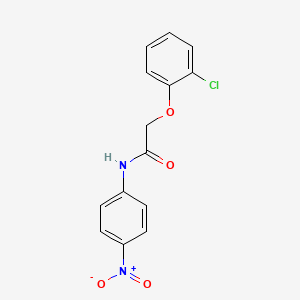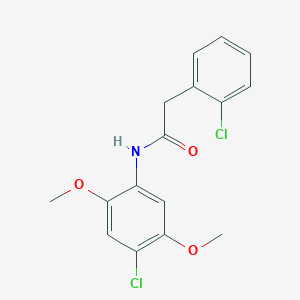![molecular formula C21H15ClF3NOS B4889133 4-{[(4-chlorophenyl)thio]methyl}-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B4889133.png)
4-{[(4-chlorophenyl)thio]methyl}-N-[2-(trifluoromethyl)phenyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{[(4-chlorophenyl)thio]methyl}-N-[2-(trifluoromethyl)phenyl]benzamide is a chemical compound with the molecular formula C21H14ClF3NOS. This compound is also known as TAK-659 and is a potent and selective inhibitor of the protein kinase BTK (Bruton's Tyrosine Kinase). BTK is a key enzyme involved in the activation of B cells, which play an important role in the immune system. Inhibition of BTK has been shown to be effective in the treatment of various autoimmune diseases and B cell malignancies.
Mecanismo De Acción
TAK-659 acts by binding to the active site of BTK and inhibiting its activity. BTK is a key enzyme involved in the activation of B cells, which play an important role in the immune system. Inhibition of BTK leads to the suppression of B cell activation and proliferation, resulting in the attenuation of the immune response.
Biochemical and Physiological Effects:
TAK-659 has been shown to have significant biochemical and physiological effects. It has been shown to inhibit BTK activity in a dose-dependent manner, with an IC50 value of 0.85 nM. It has also been shown to suppress B cell activation and proliferation, resulting in the attenuation of the immune response. In addition, TAK-659 has been shown to have good pharmacokinetic properties, with a half-life of approximately 7 hours in rats.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
TAK-659 has several advantages for use in lab experiments. It is a potent and selective inhibitor of BTK, which makes it an ideal tool for studying the role of BTK in various diseases. It also has good pharmacokinetic properties, which allows for easy administration and monitoring in animal studies. However, TAK-659 has some limitations, such as its relatively short half-life and the potential for off-target effects at higher concentrations.
Direcciones Futuras
For research include the development of more potent and selective BTK inhibitors, the combination of BTK inhibitors with other drugs, and further elucidation of the role of BTK in various diseases.
Métodos De Síntesis
The synthesis of TAK-659 involves several steps, starting with the reaction of 4-chlorobenzenethiol with 4-bromobenzaldehyde to form 4-[(4-chlorophenyl)thio]benzaldehyde. This intermediate is then reacted with 2-(trifluoromethyl)aniline in the presence of a base to form the final product, 4-{[(4-chlorophenyl)thio]methyl}-N-[2-(trifluoromethyl)phenyl]benzamide.
Aplicaciones Científicas De Investigación
TAK-659 has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to be effective in the treatment of rheumatoid arthritis, systemic lupus erythematosus, and other autoimmune diseases. It has also shown promising results in the treatment of B cell malignancies such as chronic lymphocytic leukemia and non-Hodgkin lymphoma.
Propiedades
IUPAC Name |
4-[(4-chlorophenyl)sulfanylmethyl]-N-[2-(trifluoromethyl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15ClF3NOS/c22-16-9-11-17(12-10-16)28-13-14-5-7-15(8-6-14)20(27)26-19-4-2-1-3-18(19)21(23,24)25/h1-12H,13H2,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGRVWMHGPPUWMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)NC(=O)C2=CC=C(C=C2)CSC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15ClF3NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-{[2-(3-fluorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 2-fluorobenzoate](/img/structure/B4889072.png)

![6-{4-[2-(2-allylphenoxy)ethoxy]-3,5-dimethoxybenzylidene}-5-imino-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4889082.png)
![ethyl 7-(2-ethoxy-3-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B4889088.png)
![5-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-3-(3,4-dimethylphenyl)-2-imino-1,3-thiazolidin-4-one](/img/structure/B4889091.png)
![2-[2-(3,5-dimethylphenyl)propyl]-1H-benzimidazole](/img/structure/B4889103.png)

![5-(2-furyl)-N-(4-methoxybenzyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4889118.png)

![{1-[(6-phenylimidazo[2,1-b][1,3]thiazol-3-yl)carbonyl]-4-piperidinyl}methanol](/img/structure/B4889143.png)
![5-(3,4-dimethoxyphenyl)-1-(3-methylphenyl)-3-[(3-methylphenyl)amino]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B4889149.png)
